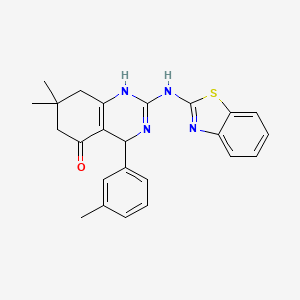![molecular formula C15H17BrN2O3S B11182852 Pentyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11182852.png)
Pentyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring is formed by the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Introduction of the Bromophenyl Group: : The bromophenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the oxadiazole derivative with a bromophenyl halide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
-
Sulfanyl Group Addition: : The sulfanyl group is added by reacting the bromophenyl oxadiazole derivative with a suitable thiol compound. This reaction is typically carried out in the presence of a base such as triethylamine (Et3N) or sodium hydroxide (NaOH).
-
Esterification: : The final step involves the esterification of the sulfanyl oxadiazole derivative with pentanol. This reaction is usually catalyzed by an acid such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can occur at the oxadiazole ring or the bromophenyl group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: K2CO3, NaH, Et3N
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Various substituted oxadiazole derivatives
Scientific Research Applications
-
Medicinal Chemistry: : The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
-
Agriculture: : The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
-
Materials Science: : The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Pentyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is primarily based on its ability to interact with specific molecular targets. These targets include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate signal transduction pathways or bind to nucleic acids to interfere with transcription or replication processes.
Comparison with Similar Compounds
Similar Compounds
- Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate
- 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide
Uniqueness
Pentyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of the bromophenyl and sulfanyl groups enhances its biological activity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C15H17BrN2O3S |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
pentyl 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H17BrN2O3S/c1-2-3-4-9-20-13(19)10-22-15-18-17-14(21-15)11-5-7-12(16)8-6-11/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
BTMKPROQXCUJQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11182772.png)
![Ethyl 7-imino-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11182776.png)
![{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidino}(2-pyrazinyl)methanone](/img/structure/B11182781.png)
![3-{[(3-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11182786.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11182790.png)
![5-(4-methylphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11182804.png)

![7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11182812.png)

![4-bromo-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B11182825.png)
![Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11182827.png)

![6-(4-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide](/img/structure/B11182835.png)

